4-(Pyrrolidin-3-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a pyrrolidine moiety, which contributes to its pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various medical conditions, particularly in the realm of cardiovascular and neurological disorders.
This compound is classified as an organic heterocyclic compound, specifically a piperazine derivative. It is synthesized from basic building blocks in organic chemistry, often involving reactions that introduce the pyrrolidine group into the piperazine framework. The compound's structural formula can be represented as C_{11}H_{16}N_{2}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 4-(Pyrrolidin-3-yl)piperazin-2-one typically involves several key steps:
Research has shown that derivatives of pyrrolidin-2-one can exhibit significant biological activity, making them valuable in drug development .
4-(Pyrrolidin-3-yl)piperazin-2-one can undergo various chemical reactions typical for amines and heterocycles:
These reactions are critical for optimizing the compound's therapeutic efficacy and pharmacokinetic properties .
The mechanism of action for 4-(Pyrrolidin-3-yl)piperazin-2-one primarily involves its interaction with adrenergic receptors. Studies have indicated that derivatives of this compound exhibit binding affinity for alpha1 and alpha2 adrenergic receptors, which are crucial in regulating cardiovascular functions .
The proposed mechanism includes:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm purity and structural integrity during synthesis .
4-(Pyrrolidin-3-yl)piperazin-2-one has several potential applications in scientific research and medicine:
The construction of the 4-(pyrrolidin-3-yl)piperazin-2-one scaffold relies on convergent strategies that couple pyrrolidine and piperazine precursors through sequential bond-forming reactions. A pivotal approach involves the Vilsmeier-Haack-type reaction of lactams with triethyl phosphite and phosphoryl chloride (POCl₃), enabling the direct phosphonylation of the lactam carbonyl for subsequent C–C bond formation. This method, adapted for piperazin-2-one systems, yields tetraethyl cis-/trans-piperazine-2,3-diyl-bisphosphonates as advanced intermediates that can be further functionalized at the pyrrolidine nitrogen [3].
For stereoselective synthesis, reductive amination proves critical. Ketone intermediates (e.g., 4-oxo-pyrrolidine-1-carboxylates) undergo Ti(OiPr)₄-catalyzed condensation with pyrrolidine, followed by NaBH₃CN reduction. This furnishes C3-substituted pyrrolidines with diastereomeric ratios exceeding 85:15 when sterically demanding groups (e.g., phenyl) direct facial selectivity [10]. Microwave-assisted aqueous-phase [3+2] cycloadditions offer atom-economical alternatives: reacting azomethine ylides (from sarcosine/aryl aldehydes) with 1-(piperazin-1-yl)methyl-3-ene-2-one acceptors delivers spiro-pyrrolidine-piperazinone hybrids in >80% yield within minutes [9].
Table 1: Representative Synthetic Routes to 4-(Pyrrolidin-3-yl)piperazin-2-one Derivatives
| Method | Key Reactants | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Vilsmeier-Haack Bisphosphonylation | Piperazin-2-one, P(OEt)₃, POCl₃ | 80°C, 4 h | 60–75 | cis/trans mixture |
| Ti(OiPr)₄-Mediated Reductive Amination | 4-Oxo-BOC-pyrrolidine, pyrrolidine | NaBH₃CN, CH₂Cl₂, 25°C, 12 h | 88 | dr 85:15 (unlike:like) |
| Microwave [3+2] Cycloaddition | Azomethine ylide, 1-acryloylpiperazine | H₂O, 100°C, 10 min | 85–92 | Variable |
N-Alkylation of the piperazinone nitrogen is optimally achieved via SN₂ reactions with alkyl halides (e.g., benzyl bromide, chloroacetonitrile) in DMF or acetonitrile. The scaffold’s secondary amine requires prior protection – typically with di-tert-butyl dicarbonate (BOC₂O) – to prevent over-alkylation. Deprotection with TFA then reveals the mono-alkylated product, as demonstrated in the synthesis of 4-(pyrrolidin-3-ylmethyl)piperazin-2-one (CAS 1220021-12-4) [5]. The SMILES notation O=C1NCCN(CC2CNCC2)C1.[H]Cl.[H]Cl confirms its dihydrochloride salt formation, enhancing crystallinity [5].
Acylation employs activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides under Schotten-Baumann conditions. For instance, coupling 3,4-dichlorophenylacetyl chloride with the N-methylpiperazine precursor of GR-89,696 yields κ-opioid agonists with sub-nM affinity, underscoring the role of acyl groups in bioactivity modulation [10]. Carbamoylation using chloroformates (e.g., methyl chloroformate) in the presence of N,N-diisopropylethylamine (DIPEA) provides methyl/ethyl carbamates, which enhance metabolic stability versus amides.
Table 2: Functionalization Impact on Physicochemical Properties
| Modification Type | Reagent | Product Feature | Effect on logP | Key Application |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | Lipophilic arylalkyl group | +1.8 | CNS penetration enhancement |
| N-Acylation | 3,4-DCl-phenylacetyl-Cl | Arylacetamide | +2.2 | κ-opioid receptor agonism |
| Carbamate Formation | Methyl chloroformate | Methyl ester | +0.5 | Metabolic stabilization |
Protecting groups (PGs) critically influence yield and stereocontrol during piperazinone synthesis. Tert-butyloxycarbonyl (BOC) demonstrates superior efficiency for N₁ protection due to:
Carbobenzyloxy (Cbz) groups, while acid-stable, require catalytic hydrogenation (Pd/C, H₂) for cleavage, risking reduction of sensitive functionalities like vinyl groups or nitroarenes. Benzyl (Bn) protection suffers from harsh dealkylation conditions (HBr/AcOH or Pd(OH)₂), lowering yields to 60–70% [9]. For acid-sensitive intermediates, trityl (Tr) groups offer utility but increase steric bulk, slowing acylation kinetics.
Table 3: Protecting Group Performance in Piperazinone Synthesis
| Protecting Group | Installation Reagent | Cleavage Conditions | Yield (%) | Compatibility Issues |
|---|---|---|---|---|
| BOC | Di-tert-butyl dicarbonate | 20–50% TFA/DCM, 1 h | 90–95 | None significant |
| Cbz | Cbz-Cl, Na₂CO₃ | 10% Pd/C, H₂ (1 atm), 12 h | 75–85 | Reduces alkenes/nitro groups |
| Bn | BnBr, K₂CO₃ | Pd(OH)₂, H₂ (50 psi), 6 h | 60–70 | Over-reduction |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: